Product packaging for (S)-6-(Trifluoromethoxy)chroman-4-amine(Cat. No.:CAS No. 1228557-10-5)

(S)-6-(Trifluoromethoxy)chroman-4-amine

Cat. No.: B13050662
CAS No.: 1228557-10-5
M. Wt: 233.19 g/mol
InChI Key: ZWVVBZKECWRDKB-QMMMGPOBSA-N
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Description

Historical Context and Evolution of Chromane (B1220400) Derivatives as Privileged Scaffolds

The chromane ring system, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a dihydropyran ring, is a fundamental structural motif found in a vast array of natural and synthetic compounds. uevora.ptwikipedia.org Historically, the significance of the chromane scaffold was first recognized through naturally occurring substances like the flavonoids and tocopherols (B72186) (Vitamin E), which exhibit a wide range of biological activities. uevora.ptresearchgate.net The first chromone (B188151), a related oxidized derivative, to be used in its pure form in clinical practice was khellin, extracted from the seeds of the Ammi visnaga plant, which has been used for centuries as a smooth muscle relaxant. researchgate.net

This natural precedent spurred the exploration of chromane derivatives in medicinal chemistry. Over the decades, chemists have recognized the chromane nucleus as a "privileged scaffold". scinito.ainih.govacs.orgnih.govmdpi.com This term, coined by Evans et al. in 1988, refers to molecular frameworks that are able to bind to multiple, unrelated biological targets, thereby serving as a versatile template for drug design. mdpi.com The rigid structure of the chromane system, combined with its synthetic tractability, allows for the precise spatial arrangement of various functional groups, making it an ideal starting point for developing targeted therapies. nih.gov The evolution of synthetic methodologies has further broadened the scope of accessible chromane analogues, cementing its status as a cornerstone in the development of novel therapeutic agents. nih.govnih.gov

Structural Significance of the Chroman-4-amine (B2768764) Moiety in Medicinal Chemistry

Within the broader family of chromane derivatives, the chroman-4-amine moiety holds particular importance. This structure is characterized by the presence of an amine group at the C-4 position of the dihydropyran ring. The introduction of this nitrogen-containing functional group dramatically influences the molecule's physicochemical properties and its potential interactions with biological targets.

The amine group can act as both a hydrogen bond donor and acceptor, and, being basic, it is often protonated at physiological pH. This allows it to form strong ionic interactions (salt bridges) with acidic amino acid residues (e.g., aspartate, glutamate) in the active sites of enzymes or the binding pockets of receptors. This ability to form key binding interactions is a critical feature of many successful drugs.

Furthermore, the stereochemistry at the C-4 position is crucial. The chiral center created by the amine substitution means that the compound can exist as two enantiomers, (R) and (S). It is common in medicinal chemistry for one enantiomer to exhibit significantly higher biological activity than the other, as it will have the correct three-dimensional orientation to fit optimally into a chiral biological target. nih.gov The chroman-4-amine scaffold has been identified as a powerful pharmacophore in the context of several neurodegenerative diseases, such as Alzheimer's, due to its ability to inhibit key enzymes like butyrylcholinesterase (BuChE) and monoamine oxidase (MAO). uevora.ptresearchgate.net

Current Research Landscape of Chroman-4-amine Analogues

The versatility of the chroman-4-amine scaffold continues to drive contemporary research in drug discovery. researchgate.net Current investigations span a wide range of therapeutic areas, underscoring the "privileged" nature of this structural motif. A significant area of focus is in neurodegenerative diseases. uevora.pt Researchers are actively synthesizing and evaluating libraries of chiral chroman-4-amine analogues for their ability to inhibit enzymes like cholinesterases and monoamine oxidases, which are implicated in the progression of Alzheimer's and Parkinson's diseases. uevora.ptresearchgate.net

Beyond neurodegeneration, chromane scaffolds are being explored as:

Anticancer agents: Certain chromanone derivatives have shown potent and selective inhibitory activity against enzymes like Sirtuin-2 (SIRT2), which is associated with age-related diseases and cancer. acs.org Novel chromone derivatives are also being tested for cytotoxicity against various cancer cell lines, including human lung adenocarcinoma and breast cancer. nih.gov

Anti-parasitic agents: The related chroman-4-one scaffold has been investigated as an inhibitor of pteridine (B1203161) reductase 1 (PTR1), a validated drug target in parasites like Trypanosoma brucei and Leishmania. nih.gov

PD-1/PD-L1 Inhibitors: Recently, a novel class of chroman-like small molecules has been developed as inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy. nih.gov

The ongoing research highlights a strategy of modifying the chromane core with diverse substituents to fine-tune activity, selectivity, and pharmacokinetic properties. nih.gov

Rationale for Investigating (S)-6-(Trifluoromethoxy)chroman-4-amine

The specific investigation of this compound is driven by a rational drug design approach that combines the proven chroman-4-amine scaffold with a strategic functional group, the trifluoromethoxy (-OCF3) group.

The rationale can be broken down into three key components:

The Chroman-4-amine Core: As established, this scaffold provides a robust and sterically defined framework known to interact with various biological targets, particularly enzymes. uevora.ptresearchgate.net

The (S)-Stereochemistry: The specific selection of the (S)-enantiomer suggests that prior research or computational modeling indicated this specific 3D arrangement is optimal for binding to a particular target. In drug development, isolating a single, more active enantiomer is a common strategy to improve potency and reduce potential off-target effects. nih.gov

The 6-(Trifluoromethoxy) Group: The introduction of the -OCF3 group at the 6-position of the benzene ring is a deliberate tactic used frequently in modern medicinal chemistry. mdpi.comnih.gov This group is valued for its unique electronic and physicochemical properties. mdpi.com

Metabolic Stability: Replacing a hydrogen atom or a metabolically labile group (like a methoxy (B1213986) group, -OCH3) with a trifluoromethoxy group can block metabolic oxidation, potentially increasing the compound's half-life in the body. mdpi.comwikipedia.org

Lipophilicity and Permeability: The -OCF3 group significantly increases lipophilicity (fat-solubility), which can enhance a molecule's ability to cross cell membranes and improve bioavailability. mdpi.com This property is carefully tuned to optimize a drug's absorption and distribution.

Electronic Effects: The trifluoromethoxy group is strongly electron-withdrawing, which can alter the acidity or basicity of other functional groups in the molecule and influence its binding affinity to a biological target. mdpi.com

Therefore, the synthesis and study of this compound is a targeted effort to create a molecule with potentially enhanced potency, selectivity, and improved pharmacokinetic properties, leveraging the known advantages of its constituent parts for a specific therapeutic application.

Physicochemical Properties

The following table summarizes key computed and known properties of this compound and its related forms.

PropertyValue
IUPAC Name (4S)-6-(Trifluoromethoxy)-3,4-dihydro-2H-chromen-4-amine
Molecular Formula C₁₀H₁₀F₃NO₂
Molecular Weight 233.19 g/mol
CAS Number 1175069-79-1
Topological Polar Surface Area (TPSA) 44.48 Ų
LogP (Computed) 2.7893
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 1

Data for the hydrochloride salt form, (R)-6-(trifluoromethoxy)chroman-4-amine hydrochloride (CAS: 1810074-61-3), is also available. chemscene.comachemblock.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10F3NO2 B13050662 (S)-6-(Trifluoromethoxy)chroman-4-amine CAS No. 1228557-10-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1228557-10-5

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

(4S)-6-(trifluoromethoxy)-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)16-6-1-2-9-7(5-6)8(14)3-4-15-9/h1-2,5,8H,3-4,14H2/t8-/m0/s1

InChI Key

ZWVVBZKECWRDKB-QMMMGPOBSA-N

Isomeric SMILES

C1COC2=C([C@H]1N)C=C(C=C2)OC(F)(F)F

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2)OC(F)(F)F

Origin of Product

United States

Molecular Interactions and Target Engagement of S 6 Trifluoromethoxy Chroman 4 Amine Derivatives

Enzymatic Inhibition Profiles of Chroman-4-amine (B2768764) Analogues

Derivatives of the chroman-4-amine scaffold have been investigated for their inhibitory activity against several key enzymes implicated in the pathophysiology of various diseases, particularly neurodegenerative disorders.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the hydrolysis of the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. nih.gov Research into amino-7,8-dihydro-4H-chromenone derivatives has shown their potential as cholinesterase inhibitors. nih.gov

One study synthesized a series of these derivatives and evaluated their in vitro activity against AChE and BChE. nih.gov While many compounds showed moderate activity, derivative 4k , featuring a 4-fluorobenzyloxy group at the R¹ position and a methoxy (B1213986) group (OCH₃) at the R² position, demonstrated significant potency against BChE with an IC₅₀ value of 0.65 ± 0.13 µM. nih.gov This was comparable to the standard drug, donepezil. Kinetic studies identified this compound as a competitive inhibitor with a Kᵢ value of 0.55 µM. nih.gov The structure-activity relationship (SAR) analysis revealed that substitutions at the R¹ position were generally beneficial for enhancing inhibitory activity against AChE. nih.gov For instance, derivatives with 4-chlorobenzyloxy (4c ) and 4-bromobenzyloxy (4d ) substitutions displayed notable BChE inhibition with IC₅₀ values of 0.89 ± 0.24 µM and 1.19 ± 0.31 µM, respectively. nih.gov

CompoundSubstituentsTarget EnzymeIC₅₀ (µM)Inhibition TypeKᵢ (µM)
4cR¹=4-chlorobenzyloxy, R²=HBChE0.89 ± 0.24N/AN/A
4dR¹=4-bromobenzyloxy, R²=HBChE1.19 ± 0.31N/AN/A
4kR¹=4-fluorobenzyloxy, R²=OCH₃BChE0.65 ± 0.13Competitive0.55

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. mdpi.com Their inhibition can increase the levels of these neurotransmitters in the brain, making them valuable targets for treating depression and neurodegenerative conditions like Parkinson's disease. mdpi.comosti.gov

Studies on related chroman structures have demonstrated their potential as MAO inhibitors. For example, 5-hydroxy-2-methyl-chroman-4-one, isolated from the fungus Daldinia fissa, was identified as a selective and reversible competitive inhibitor of MAO-B. nih.gov It exhibited an IC₅₀ value of 3.23 µM for MAO-B, which was approximately four times more potent than its inhibition of MAO-A (IC₅₀ = 13.97 µM). nih.gov The inhibitor constant (Kᵢ) for MAO-B was determined to be 0.896 µM. nih.gov The selectivity of MAO-B inhibitors is particularly relevant for Parkinson's disease treatment. osti.gov

CompoundTarget EnzymeIC₅₀ (µM)Inhibition TypeKᵢ (µM)
5-hydroxy-2-methyl-chroman-4-oneMAO-A13.97CompetitiveN/A
MAO-B3.230.896

Investigations of Sirtuin-2 Modulation

Sirtuins are a class of NAD⁺-dependent deacetylases that play crucial roles in various cellular processes, including metabolism, DNA repair, and inflammation. nih.govnih.gov Sirtuin-2 (SIRT2), in particular, has been implicated in neurodegenerative diseases, making it an interesting target for therapeutic intervention. researchgate.net While direct studies on the modulation of SIRT2 by (S)-6-(Trifluoromethoxy)chroman-4-amine derivatives are not extensively documented, the general interest in sirtuin modulators for treating human pathologies suggests this as a promising area for future research. nih.gov The development of small molecules that can either activate or inhibit sirtuin activity is an active field of drug discovery. researchgate.net

Inhibition of Other Relevant Enzyme Targets (e.g., Carboxylesterase, NADPH Oxidase)

Carboxylesterases (CE) are involved in the metabolism of numerous xenobiotics. nih.gov Compounds containing a trifluoromethylketone (TFK) group, which bears some resemblance to the trifluoromethoxy group, have been identified as potent inhibitors of mammalian CEs, with Kᵢ values as low as 0.3 nM. nih.gov These TFK-containing compounds have also been observed to weakly inhibit human acetylcholinesterase and butyrylcholinesterase. nih.gov

NADPH oxidases (NOX) are enzymes that generate reactive oxygen species (ROS) and are implicated in various pathological conditions, including neuroinflammation. nih.gov The inhibition of NOX enzymes is therefore a potential therapeutic strategy. nih.govnih.gov Compounds like 4-(2-aminoethyl)-benzenesulfonyl fluoride (AEBSF) have been identified as a class of NADPH oxidase inhibitors. semanticscholar.org Given the structural elements of this compound, exploring its potential to inhibit NOX enzymes could be a valuable research direction.

Ligand-Protein Binding Mechanisms

Understanding how a ligand interacts with its protein target at the molecular level is fundamental for rational drug design and optimization.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. xisdxjxsu.asiaasiapharmaceutics.info This method provides insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net

For chroman-related structures, docking studies have been instrumental in elucidating their binding modes. In the context of cholinesterase inhibition, docking simulations of amino-7,8-dihydro-4H-chromenone derivatives revealed that the chromenone ring tends to orient towards the peripheral anionic site (PAS) of AChE, while other parts of the molecule occupy the catalytic anionic site (CAS). nih.gov

In studies of MAO-B inhibition by 5-hydroxy-2-methyl-chroman-4-one, docking simulations predicted a higher binding affinity for MAO-B (−7.3 kcal/mol) compared to MAO-A (−6.1 kcal/mol). nih.gov The model suggested a key hydrogen bond interaction with the Cys172 residue in the active site of MAO-B, which was absent in the MAO-A complex, potentially explaining the observed selectivity. nih.gov

Similarly, molecular docking of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides with the human estrogen receptor alpha protein has been performed to predict binding energies, which ranged from -9.6 to -7.5 kcal/mol. researchgate.net These computational approaches are crucial for identifying key structural features that enhance binding and for guiding the synthesis of more potent and selective analogues. nih.govresearchgate.net

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular Dynamics (MD) simulations are powerful computational tools used to model the complex, time-dependent behavior of molecules and their interactions. For derivatives of this compound, MD simulations provide critical insights into the conformational dynamics that dictate how these ligands interact with and bind to their biological targets, such as enzymes or receptors.

By simulating the ligand-protein complex over time, researchers can observe the flexibility of the chroman scaffold and its substituents. These simulations can reveal the most stable binding poses and identify key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for affinity and selectivity. For instance, MD simulations performed on related chromone (B188151) derivatives have been used to investigate the stability of the ligand-protein complex at the active site, with root-mean-square deviation (RMSD) values indicating the strength and stability of the interaction over the simulation period. nih.gov

Furthermore, these simulations can elucidate the conformational changes that both the ligand and the protein undergo upon binding. mdpi.com The dynamic nature of this "induced fit" is often essential for biological activity. Understanding the energetic landscape of these conformational states helps in the rational design of new derivatives with improved binding kinetics and thermodynamic profiles. By analyzing the trajectory of the simulation, it is possible to map the flexibility of different regions of the molecule, which can have significant implications for its biological function. nih.gov

Simulation ParameterTypical Application in Ligand-Target AnalysisPotential Insight for this compound
Root-Mean-Square Deviation (RMSD) Measures the average deviation of atomic positions, indicating the stability of the complex over time.A stable, low RMSD would suggest a persistent and favorable binding mode within the target's active site.
Root-Mean-Square Fluctuation (RMSF) Reveals the flexibility of specific parts of the protein or ligand during the simulation.Could identify which parts of the chroman scaffold or its substituents are rigid and which are flexible upon binding.
Radius of Gyration (Rg) Measures the compactness of the protein-ligand complex, indicating conformational changes.A consistent Rg value would suggest the complex is stable and not prone to large, destabilizing conformational shifts. nih.gov
Interaction Energy Calculation Quantifies the binding free energy between the ligand and the target, breaking it down into components (e.g., van der Waals, electrostatic).Would allow for a quantitative prediction of binding affinity and identify the key forces driving the interaction.

Spectroscopic Techniques for Ligand-Target Interaction Characterization (e.g., Saturation Transfer Difference NMR)

To experimentally validate and complement computational findings, various spectroscopic techniques are employed. Among the most powerful for studying ligand-target interactions is Saturation Transfer Difference (STD) Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This ligand-observed NMR method is exceptionally useful for identifying binding events and mapping the specific parts of a ligand that are in close proximity to the protein target, known as the binding epitope.

The STD NMR experiment relies on the transfer of magnetic saturation from the protein to a bound ligand. physoc.org Protons on the protein are selectively irradiated, and this saturation spreads throughout the macromolecule via spin diffusion. If a ligand like this compound binds to the protein, the saturation is transferred to it. When the ligand dissociates, it carries this "memory" of binding back into the solution, leading to a decrease in its NMR signal intensity. By subtracting a spectrum where the protein was not irradiated from one where it was, a "difference" spectrum is generated that contains signals only from the protons of the binding ligand. physoc.org

The intensity of the signals in the STD spectrum is proportional to the proximity of the ligand's protons to the protein surface. This allows for detailed epitope mapping:

Strong STD signals indicate that a specific proton or part of the molecule (e.g., the chromane (B1220400) ring or a substituent) is in close contact with the receptor.

Weak or absent STD signals suggest that a part of the molecule is distant from the protein surface and likely pointing out into the solvent.

This technique is invaluable for understanding the orientation of this compound within a binding pocket and can be used to screen compound libraries for binding activity, determine dissociation constants, and guide the structural optimization of lead compounds. nih.govphysoc.org

Structure-Activity Relationship (SAR) Analysis of this compound Scaffold

Structure-Activity Relationship (SAR) analysis is fundamental to medicinal chemistry, providing a framework for understanding how the chemical structure of a compound influences its biological activity. For the this compound scaffold, SAR studies focus on dissecting the contribution of each molecular component to target binding and efficacy.

Influence of the Trifluoromethoxy Group on Biological Activity and Binding Affinity

The trifluoromethoxy (-OCF₃) group is a critical substituent in modern drug design, valued for its unique physicochemical properties that can profoundly enhance the pharmacological profile of a molecule. nih.govmdpi.com Its inclusion at the 6-position of the chroman ring is a strategic choice intended to confer several advantages.

Firstly, the -OCF₃ group is highly lipophilic, which can significantly improve a compound's ability to cross cellular membranes and the blood-brain barrier, potentially increasing its bioavailability and access to intracellular targets. nih.gov Secondly, it is a strong electron-withdrawing group, which can alter the electronic properties of the aromatic chroman ring, influencing its interactions with the biological target. This electronic effect can modulate pKa values and hydrogen bonding capabilities of nearby functional groups.

Perhaps most importantly, the trifluoromethoxy group provides exceptional metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the group resistant to oxidative metabolism by enzymes like cytochrome P450s. nih.gov This increased stability can lead to a longer biological half-life and an improved pharmacokinetic profile compared to a less stable analogue, such as a methoxy (-OCH₃) group. nih.govmdpi.com

Property of Trifluoromethoxy GroupConsequence for Biological Activity
High Lipophilicity Enhances membrane permeability and bioavailability. nih.gov
Strong Electron-Withdrawing Nature Modulates electronic interactions with the target protein.
Metabolic Stability Increases resistance to enzymatic degradation, improving half-life. nih.govmdpi.com
Steric Bulk Can provide a better fit into specific binding pockets and influence conformation.

Stereochemical Effects on Target Specificity and Potency

Biological systems, such as enzymes and receptors, are inherently chiral environments. Consequently, the three-dimensional arrangement of atoms in a drug molecule is paramount for its activity. For this compound, the stereocenter at the C4 position, designated as (S), is critical. The two enantiomers, (S) and (R), can exhibit dramatically different biological activities, potencies, and even toxicities. nih.govnih.gov

It is common for only one enantiomer to be responsible for the desired therapeutic effect, while the other may be less active, inactive, or contribute to off-target effects. This stereospecificity arises because the precise 3D orientation of the amine group and other substituents on the chiral center must complement the topology of the target's binding site. A mismatch in stereochemistry can prevent the molecule from achieving the optimal interactions required for high-affinity binding.

For example, studies on other chiral chroman derivatives have demonstrated this principle. Molecular dynamics simulations and bioassays of one class of chroman inhibitors predicted and then confirmed that the (R)-enantiomer had significantly greater inhibitory activity than its (S)-counterpart, underscoring the importance of a specific stereochemical configuration for effective target engagement. nih.gov This highlights that the (S)-configuration of the amine in the title compound is likely a key determinant of its specific biological profile.

Contribution of the Chromane Ring System and Amine Substituents

The chromane scaffold itself is considered a "privileged structure," as it is a recurring motif in a wide array of biologically active compounds. acs.org Its rigid, bicyclic nature provides a well-defined three-dimensional framework that can orient substituents in precise vectors for optimal interaction with a target protein. SAR studies on related chroman-4-one derivatives have shown that the substitution pattern on the aromatic ring is crucial for activity. For example, the presence of larger, electron-withdrawing groups at the 6-position has been found to be favorable for the potency of certain chroman-4-one-based inhibitors. nih.gov

The primary amine (-NH₂) at the C4 position is a key functional group, likely serving as a critical hydrogen bond donor or acceptor, or as a point for ionic interactions within the target's binding site. Modification of this amine group is a common strategy in medicinal chemistry to fine-tune a compound's properties. Adding substituents to the amine can:

Alter Basicity: Changing the pKa of the amine can affect its ionization state at physiological pH, influencing its ability to form ionic bonds.

Introduce New Interactions: Substituents can be designed to form additional hydrogen bonds, van der Waals interactions, or hydrophobic interactions with the target, thereby increasing affinity.

The interplay between the rigid chromane core, the stereochemically defined amine, and the electronically influential trifluoromethoxy group creates a complex SAR landscape that allows for the systematic optimization of this scaffold for a desired biological target.

Advanced Analytical and Computational Methodologies in Chroman 4 Amine Research

Spectroscopic Characterization Techniques for Novel Analogues (e.g., NMR, IR, Mass Spectrometry)

The structural elucidation of novel chroman-4-amine (B2768764) analogues relies heavily on a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for determining the precise structure of these compounds.

¹H NMR: The proton NMR spectrum of a chroman-4-amine derivative provides a wealth of information. The protons on the heterocyclic ring typically form a complex splitting pattern. For instance, the protons at the C3 position adjacent to the chiral center at C4 appear as distinct signals, often as multiplets, due to their diastereotopic nature. scispace.com The chemical shift of the proton at C4 is influenced by the amine group. Aromatic protons on the benzene (B151609) ring exhibit shifts and coupling constants that are diagnostic of the substitution pattern. scispace.com For a 6-substituted chroman, distinct signals corresponding to the protons at C5, C7, and C8 would be expected.

¹³C NMR: The carbon spectrum complements the proton data by identifying all unique carbon atoms. The carbon bearing the trifluoromethoxy group (-OCF₃) shows a characteristic quartet in the proton-coupled spectrum due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of substituents like the -OCF₃ group. sysu.edu.cn

¹⁹F NMR: This technique is particularly important for fluorinated compounds like (S)-6-(Trifluoromethoxy)chroman-4-amine. The trifluoromethoxy group will produce a distinct singlet in the ¹⁹F NMR spectrum, confirming its presence.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for a chroman-4-amine would include:

N-H Stretch: Primary amines typically show two bands (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the chroman ring are found just below 3000 cm⁻¹. orgchemboulder.comlibretexts.org

C-O-C Stretch: The ether linkage within the chroman ring gives rise to a strong absorption band, typically in the 1260-1000 cm⁻¹ region.

C-F Stretches: The trifluoromethoxy group will exhibit very strong absorption bands, usually in the 1100-1300 cm⁻¹ range, which are often characteristic of this group. researchgate.net

Aromatic C=C Stretches: These are observed in the 1450-1600 cm⁻¹ region. libretexts.org

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern can help to confirm the connectivity of the chroman scaffold and its substituents.

A summary of expected spectroscopic data for a compound like this compound is presented below.

TechniqueFeatureExpected Region/Value
¹H NMR Aromatic C-H~6.5 - 7.5 ppm
C4-H (methine)~4.0 - 4.5 ppm
O-C2-H₂ (methylene)~4.0 - 4.3 ppm
C3-H₂ (methylene)~1.8 - 2.5 ppm
N-H₂ (amine)Variable, ~1.5 - 3.0 ppm
¹³C NMR Aromatic C~110 - 160 ppm
C-OCF₃~140 - 150 ppm
-OCF₃~120 ppm (quartet)
C4-N~45 - 55 ppm
IR N-H stretch3300 - 3500 cm⁻¹
Aromatic C-H stretch>3000 cm⁻¹
Aliphatic C-H stretch<3000 cm⁻¹
C-O-C stretch1260 - 1000 cm⁻¹
C-F stretch1100 - 1300 cm⁻¹ (strong)
MS Molecular Ion PeakCorresponds to [M]+ or [M+H]+

Chromatographic and Separation Techniques for Compound Analysis and Purity Assessment

Chromatographic methods are indispensable for separating chroman-4-amine analogues from reaction mixtures and for assessing their enantiomeric and chemical purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique.

Reversed-Phase HPLC: This is commonly used for purity analysis, employing a nonpolar stationary phase (like C18) and a polar mobile phase. It effectively separates the target compound from starting materials, byproducts, and other impurities.

Chiral HPLC: Since this compound is a chiral molecule, separating its enantiomers is critical, as different enantiomers can have vastly different biological activities. This is achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the enantioseparation of amines. nih.govhplc.eu The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and an alcohol like isopropanol, is crucial for achieving baseline resolution of the enantiomers. hplc.eu Crown ether-based stationary phases are also known to be highly effective for separating compounds containing primary amine groups. nih.gov

Gas Chromatography (GC) can also be used, particularly for more volatile derivatives. Often, the amine group is derivatized to make the compound more suitable for GC analysis.

The table below summarizes common chromatographic techniques for chroman-4-amine analysis.

TechniqueStationary Phase TypeMobile Phase ExampleApplication
Reversed-Phase HPLC Octadecylsilane (C18)Acetonitrile/WaterPurity assessment, reaction monitoring
Chiral HPLC Polysaccharide (e.g., Cellulose)Hexane/IsopropanolEnantiomeric separation, ee determination
Chiral HPLC Crown EtherPerchloric acid solutionEnantiomeric separation of primary amines
Normal-Phase HPLC SilicaHexane/Ethyl AcetateSeparation of isomers, purification

In Vitro Assay Development and Optimization for Biological Screening

To evaluate the therapeutic potential of new chroman-4-amine analogues, a variety of in vitro assays are developed and optimized. These assays provide crucial data on the compound's biological activity, mechanism of action, and selectivity.

Commonly employed in vitro assays include:

Enzyme Inhibition Assays: If the target of the chroman-4-amine is a specific enzyme (e.g., monoamine oxidase, carbonic anhydrase), assays are designed to measure the compound's ability to inhibit enzyme activity. nih.govnih.gov These assays often use a substrate that produces a fluorescent or colorimetric signal upon enzymatic conversion, allowing for high-throughput screening. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key parameter determined from these experiments.

Cell-Based Proliferation/Cytotoxicity Assays: To assess anticancer potential, compounds are tested on various cancer cell lines. nih.gov The MTT assay is a common colorimetric method that measures cell viability by assessing mitochondrial metabolic activity. nih.gov From these assays, the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) value is determined.

Receptor Binding Assays: If the analogues are designed to interact with a specific receptor, radioligand binding assays can be used to determine the compound's binding affinity (Ki).

Antimicrobial Assays: The activity against bacteria or fungi can be evaluated by determining the minimum inhibitory concentration (MIC) using methods like broth microdilution or agar (B569324) diffusion. researchgate.net

Antioxidant Assays: The ability of compounds to scavenge free radicals can be measured using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. researchgate.net

The optimization of these assays involves adjusting parameters such as substrate concentration, incubation time, and cell density to ensure reproducibility and sensitivity.

Assay TypePurposeKey Parameter(s)Example Application
Enzyme InhibitionQuantify inhibition of a specific enzymeIC₅₀, KiScreening for MAO inhibitors nih.gov
Cytotoxicity (MTT)Measure cell viability/antiproliferative effectsIC₅₀, GI₅₀Evaluating anticancer activity nih.gov
AntimicrobialDetermine activity against microbesMinimum Inhibitory Concentration (MIC)Discovery of new antibacterial agents
Antioxidant (DPPH)Measure radical scavenging abilityEC₅₀Assessing potential for treating oxidative stress-related diseases researchgate.net

Computational Chemistry and Cheminformatics Approaches

Computational methods are integral to modern drug discovery, enabling the prediction of properties and the rational design of new molecules, thereby accelerating the research process. The chroman-4-amine scaffold is a versatile platform for such in silico studies. nih.gov

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com For a series of chroman-4-amine analogues, a QSAR model can be developed to predict the activity of unsynthesized compounds.

The process involves:

Data Set Preparation: A series of chroman-4-amine analogues with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest), are used to build a mathematical equation linking the descriptors to the biological activity. researchgate.netresearchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation sets. mdpi.com

A validated QSAR model for chroman-4-amine analogues can guide the design of new derivatives by identifying which structural features are most important for enhancing activity. nih.gov

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. frontiersin.org

Pharmacophore Modeling: Based on the structures of known active chroman-4-amine analogues or the structure of the target's binding site, a 3D pharmacophore model can be generated. This model typically includes features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. nih.govnih.gov For this compound, key features would likely include the primary amine (hydrogen bond donor/acceptor) and the aromatic ring.

Virtual Screening: The generated pharmacophore model can be used as a 3D query to rapidly screen large virtual libraries of compounds (containing millions or even billions of structures) to identify new molecules that match the pharmacophore and are therefore likely to be active. nih.govnih.govmdpi.com This process, known as virtual screening, significantly narrows down the number of compounds that need to be synthesized and tested experimentally. Hits from virtual screening can serve as novel scaffolds for further development. mdpi.com

De novo design refers to computational methods that build novel molecular structures from scratch, atom by atom or fragment by fragment, within the constraints of a target's binding site. arxiv.org

Scaffold-Based Design: The chroman-4-amine core is considered a "privileged scaffold," meaning it is a molecular framework capable of binding to multiple biological targets. nih.govmdpi.com De novo design algorithms can use this scaffold as a starting point, adding different functional groups and side chains (R-groups) to optimize interactions with a specific target protein.

Scaffold Hopping: This technique aims to identify new core structures (scaffolds) that maintain the same 3D arrangement of key pharmacophoric features as a known active compound. nih.govresearchgate.net Starting from the chroman-4-amine scaffold, computational tools can suggest entirely new, structurally distinct scaffolds that could lead to compounds with improved properties or novel intellectual property.

Library Design: The principles of de novo design are used to create focused libraries of chroman-4-amine analogues for synthesis. By systematically varying substituents at different positions on the chroman ring, libraries can be designed to explore the structure-activity relationship (SAR) comprehensively. Ultra-large virtual libraries, such as the Enamine REAL database, provide a vast chemical space that can be explored computationally to select the most promising candidates for synthesis. nih.govenamine.net

Future Research Directions and Translational Perspectives for S 6 Trifluoromethoxy Chroman 4 Amine

Design and Synthesis of Next-Generation Chroman-4-amine (B2768764) Analogues with Enhanced Specificity

The development of next-generation analogues of (S)-6-(trifluoromethoxy)chroman-4-amine will be crucial for optimizing its therapeutic potential. Future synthetic efforts should focus on systematic modifications of the chroman core and the amine substituent to enhance target specificity and improve pharmacokinetic profiles.

Key synthetic strategies could involve the introduction of diverse substituents on the aromatic ring of the chroman scaffold. acs.orgnih.gov The nature and position of these substituents can significantly influence the electronic properties and steric profile of the molecule, thereby modulating its binding affinity and selectivity for specific biological targets. For instance, the introduction of electron-withdrawing or electron-donating groups could alter the pKa of the amine, which may be critical for target engagement. acs.org

Furthermore, exploring a variety of substitutions at the amine group could yield analogues with improved properties. This could include the incorporation of small alkyl groups, cyclic amines, or even more complex moieties designed to probe specific interactions within a target's binding pocket. Structure-activity relationship (SAR) studies will be instrumental in guiding these modifications. nih.gov By systematically synthesizing and evaluating a library of analogues, researchers can build a comprehensive understanding of how structural changes impact biological activity. acs.orgnih.gov

Chiral synthesis and separation techniques will remain paramount to ensure the stereochemical purity of new analogues, as the stereochemistry at the C4 position is likely to be a critical determinant of biological activity. researchgate.net

Table 1: Potential Modifications for Next-Generation Analogues

Molecular ScaffoldModification StrategyDesired Outcome
Chroman Aromatic RingIntroduction of various substituents (e.g., halogens, alkyls, alkoxys) at different positions.Enhanced target specificity, improved pharmacokinetic properties.
C4-AmineN-alkylation, N-acylation, incorporation of cyclic amines.Modulation of binding affinity, improved metabolic stability.
Chroman CoreIntroduction of substituents at other positions (e.g., C2, C7, C8).Fine-tuning of physicochemical properties and target interactions.

Exploration of Novel Biological Targets for Therapeutic Intervention

While the initial therapeutic targets of this compound may be known, a comprehensive exploration of its broader pharmacological profile could unveil novel therapeutic applications. The chroman scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.govresearchgate.net

Initial investigations into novel targets could focus on enzymes and receptors implicated in neurodegenerative diseases, given that chroman-4-amines have shown promise in this area. researchgate.net Enzymes such as cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B) are established targets in neuropharmacology and could be modulated by this class of compounds. researchgate.net

Beyond these, a broader screening approach against a panel of CNS receptors and enzymes could reveal unexpected activities. For example, some chroman-4-one derivatives have been investigated for their activity against pteridine (B1203161) reductase 1, a potential target for parasitic diseases, highlighting the diverse biological activities of this scaffold. nih.gov In silico screening and molecular docking studies can be employed to predict potential interactions with a wide array of proteins, helping to prioritize experimental validation. globalresearchonline.netnih.gov

Table 2: Potential Novel Biological Targets

Target ClassSpecific ExamplesTherapeutic Area
EnzymesCholinesterases (AChE, BuChE), Monoamine Oxidases (MAO-A, MAO-B), KinasesNeurodegenerative diseases, Psychiatric disorders, Oncology
G-Protein Coupled Receptors (GPCRs)Serotonin receptors, Dopamine receptors, Adrenergic receptorsPsychiatric disorders, Neurological disorders
Ion ChannelsSodium channels, Calcium channels, Potassium channelsNeurological disorders, Pain
Other ProteinsPteridine Reductase 1Infectious diseases

Integration of Artificial Intelligence and Machine Learning in Chroman-4-amine Drug Discovery

De novo drug design, powered by generative AI models, can create novel molecular structures with desired properties from scratch. frontiersin.orgnih.gov By providing the model with the chroman-4-amine scaffold and a set of desired physicochemical and biological activity parameters, it can generate a library of virtual compounds for further evaluation. This approach can significantly expand the explored chemical space beyond what is achievable through traditional synthetic methods alone. frontiersin.org

Machine learning models can also be trained to predict the bioactivity of newly designed compounds. nih.govbiorxiv.org By leveraging existing data on the structure and activity of known chroman derivatives, these models can learn to identify the key molecular features that contribute to a desired biological effect. github.ionih.gov This predictive capability can help to prioritize which compounds to synthesize and test, thereby saving time and resources. mdpi.com

Furthermore, AI can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. nih.gov Early identification of potential liabilities can help to guide the optimization process and increase the likelihood of success in later stages of drug development.

Table 3: Applications of AI and ML in Chroman-4-amine Drug Discovery

AI/ML ApplicationDescriptionPotential Impact
De Novo DesignGenerative models create novel chroman-4-amine analogues with desired properties.Rapid exploration of novel chemical space and identification of innovative drug candidates.
Bioactivity PredictionMachine learning models predict the biological activity of virtual compounds.Prioritization of synthetic efforts and increased hit rates in screening campaigns.
ADMET PredictionAI algorithms predict the pharmacokinetic and toxicity profiles of drug candidates.Early identification and mitigation of potential drug development liabilities.
Virtual ScreeningAI-powered docking and scoring functions to screen large compound libraries against biological targets.Efficient identification of potential hits from vast virtual libraries.

Development of Advanced Delivery Systems and Formulation Strategies (Conceptual Research)

For a CNS-acting compound like this compound, overcoming the blood-brain barrier (BBB) is a critical challenge. ijpsjournal.com The development of advanced drug delivery systems is therefore a key area for conceptual research to ensure that the therapeutic agent reaches its target in the brain in sufficient concentrations.

Nanoparticle-based delivery systems offer a promising approach to enhance CNS delivery. dovepress.comnih.govnih.govmdpi.comsciopen.com These systems can be engineered to cross the BBB through various mechanisms, including receptor-mediated transcytosis. mdpi.com Polymeric nanoparticles and liposomes are two versatile platforms that can be used to encapsulate the drug, protecting it from degradation and facilitating its transport into the brain. researchgate.netmdpi.comnih.govnih.gov

The surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, that bind to specific receptors expressed on the surface of brain endothelial cells. mdpi.comnih.govresearchgate.net This targeted approach can enhance the specificity of drug delivery and reduce off-target effects.

Another conceptual strategy involves the use of prodrugs. mdpi.com By chemically modifying this compound to create a more lipophilic prodrug, its passive diffusion across the BBB could be enhanced. mdpi.com Once in the brain, the prodrug would be converted to the active compound by brain-specific enzymes.

Table 4: Conceptual Advanced Delivery Systems

Delivery SystemMechanism of ActionPotential Advantages
Polymeric Nanoparticles Encapsulation of the drug within a biodegradable polymer matrix. Surface can be functionalized for targeted delivery.Protection from degradation, controlled release, potential for BBB penetration. mdpi.comnih.gov
Liposomes Encapsulation of the drug within a lipid bilayer vesicle. Surface can be modified with targeting moieties.Biocompatibility, ability to encapsulate both hydrophilic and lipophilic drugs, potential for BBB transport. researchgate.netnih.gov
Prodrugs Chemical modification of the parent drug to enhance its physicochemical properties for improved BBB permeability.Increased lipophilicity for passive diffusion, potential for targeted activation within the CNS. mdpi.com
Nasal Delivery Administration via the nasal cavity to bypass the BBB through the olfactory and trigeminal nerve pathways.Non-invasive, rapid onset of action, direct access to the CNS. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.